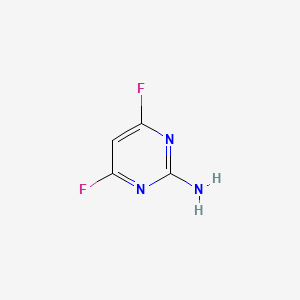

2-Amino-4,6-difluoropyrimidine

Description

Historical Context and Significance of Pyrimidine (B1678525) Heterocycles in Research

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of biochemistry and medicinal chemistry. nih.govwikipedia.org Its discovery dates back to the 19th century, with the synthesis of barbituric acid in 1879 marking a significant early milestone. wikipedia.org The profound significance of pyrimidines was truly unveiled with their identification as core components of nucleic acids. The pyrimidine bases—cytosine, thymine, and uracil—are fundamental building blocks of DNA and RNA, the very blueprints of life. nih.govignited.in This biological ubiquity has made the pyrimidine scaffold a central focus of chemical research for over a century. nih.gov

Beyond their role in genetics, pyrimidine derivatives are found in a wide range of natural products, including thiamine (B1217682) (vitamin B1). nih.gov The versatility of the pyrimidine ring has also been extensively exploited in synthetic chemistry, leading to the development of a vast number of compounds with diverse industrial and pharmacological applications. wjahr.com The ability to readily modify the pyrimidine core allows chemists to fine-tune the biological activity of these molecules, leading to a continuous stream of new discoveries. jetir.org

Academic Relevance of Halogenated Aminopyrimidines

The introduction of halogen atoms and amino groups onto the pyrimidine scaffold gives rise to halogenated aminopyrimidines, a class of compounds with significant academic and practical interest. Halogenation can dramatically alter the electronic properties of the pyrimidine ring, often enhancing the compound's binding affinity to biological targets and improving its metabolic stability. mdpi.com The amino group, particularly at the C-2 position, is a key feature in many biologically active molecules, known to significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

This combination of features makes halogenated aminopyrimidines privileged structures in medicinal chemistry. They serve as versatile intermediates in the synthesis of more complex molecules, including fused heterocyclic systems. mdpi.comrsc.org The reactivity of the halogen atoms, typically chlorine or fluorine, allows for nucleophilic substitution reactions, providing a straightforward method for introducing further diversity into the molecular structure. mdpi.com Research has shown that compounds derived from halogenated aminopyrimidines exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aitandfonline.com The strategic placement of halogen and amino substituents is a key strategy in the design of kinase inhibitors, a major class of cancer therapeutics. researchgate.net

Current Research Trajectories for 2-Amino-4,6-difluoropyrimidine

While its dichlorinated analog, 2-Amino-4,6-dichloropyrimidine (B145751), has been more extensively studied as a synthetic intermediate, this compound is an emerging area of research. mdpi.comontosight.ailookchem.com The substitution of chlorine with fluorine is a common strategy in medicinal chemistry to modulate a compound's properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered pharmacokinetic profiles.

Current research involving aminopyrimidines is heavily focused on the development of novel therapeutic agents. For instance, various aminopyrimidine derivatives are being investigated as potent inhibitors of enzymes like urease, which is implicated in peptic ulcers, and β-glucuronidase, which is associated with conditions like colon cancer. mdpi.comtandfonline.com In one study comparing di-substituted halogen compounds, dichloro-substituted aminopyrimidines showed more promising urease inhibitory activity than their difluoro counterparts. tandfonline.com

Furthermore, the aminopyrimidine scaffold is a key component in the design of kinase inhibitors for cancer therapy and has been incorporated into molecules targeting galectin-3, a protein involved in inflammation and fibrosis. nih.govacs.org The synthesis of novel aminopyrimidine derivatives, often through cross-coupling reactions or nucleophilic substitutions, remains a vibrant area of investigation, aiming to create libraries of compounds for biological screening. mdpi.comrsc.org Research into the antimicrobial and antibiofilm potential of halogenated pyrimidines is also a significant trend, addressing the urgent need for new agents to combat resistant pathogens. mdpi.com

Properties

IUPAC Name |

4,6-difluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFMZGRMRFLJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360910 | |

| Record name | 2-Amino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-11-6 | |

| Record name | 4,6-Difluoro-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Amino 4,6 Dichloropyrimidine

Synthetic Routes to 2-Amino-4,6-Dichloropyrimidine (B145751)

The preparation of 2-amino-4,6-dichloropyrimidine is a critical step for its use as a precursor in further chemical synthesis. The most common and well-documented method involves the chlorination of 2-amino-4,6-dihydroxypyrimidine (B16511).

Synthesis from 2-Amino-4,6-Dihydroxypyrimidine

The transformation of 2-amino-4,6-dihydroxypyrimidine to its dichloro derivative is typically achieved through a reaction with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). google.comnih.gov This reaction involves the conversion of the hydroxyl groups into chloro groups. The general reaction is as follows:

2-Amino-4,6-dihydroxypyrimidine + POCl₃ → 2-Amino-4,6-dichloropyrimidine

This process is often carried out in the presence of an acid scavenger, such as an amine base like N,N-dimethylaniline, to neutralize the hydrochloric acid generated during the reaction. google.com The reaction mixture is typically heated to reflux to ensure the completion of the chlorination process. google.com

Optimization of Reaction Conditions for 2-Amino-4,6-Dichloropyrimidine Preparation

Several strategies have been developed to optimize the synthesis of 2-amino-4,6-dichloropyrimidine, aiming to improve yield, simplify the purification process, and enhance safety and environmental friendliness.

One improved process involves reacting 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride without the use of a solvent or excessive quantities of the chlorinating agent. google.com This method relies on the careful control of reaction temperature and the molar ratio of the reactants. By adding an amine base, such as N,N-dimethylaniline, to a mixture of the pyrimidine (B1678525) and phosphorus oxychloride at a controlled temperature range of 40°C to 90°C, the reaction can proceed efficiently without the need for reflux temperatures or inert solvents. google.com This approach not only streamlines the process but also reduces the generation of chemical waste. google.com

Another optimized procedure utilizes the Vilsmeier-Haack-Arnold reagent, which is prepared from phosphorus oxychloride and dimethylformamide. nih.gov This method has been shown to convert 5-substituted 2-amino-4,6-dihydroxypyrimidine analogs to the corresponding 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. nih.gov A crucial aspect of this optimized protocol is the pre-drying of the starting material, as any crystalline water can increase the amount of the Vilsmeier-Haack-Arnold reagent required for a complete conversion. nih.gov The reaction is typically conducted in a solvent like chloroform (B151607) under an inert atmosphere. nih.gov

The following table summarizes the optimized reaction conditions:

| Parameter | Optimized Condition | Source |

| Chlorinating Agent | Phosphorus oxychloride | google.com |

| Solvent | None (neat) or Chloroform | google.comnih.gov |

| Acid Scavenger | N,N-dimethylaniline | google.com |

| Temperature | 40°C - 90°C | google.com |

| Molar Ratio (POCl₃:Substrate) | 2.8:1 to 5:1 | google.com |

| Molar Ratio (Amine:Substrate) | 1.7:1 to 2.5:1 | google.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Amino-4,6-Dichloropyrimidine

The chlorine atoms at the 4 and 6 positions of the 2-amino-4,6-dichloropyrimidine ring are susceptible to nucleophilic attack, making the compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. These reactions allow for the introduction of a wide range of functional groups onto the pyrimidine core.

Amination Reactions with Various Amine Nucleophiles

2-Amino-4,6-dichloropyrimidine readily undergoes amination reactions with various amine nucleophiles. These reactions typically involve heating the dichloropyrimidine with an amine in a suitable solvent, often in the presence of a base to neutralize the liberated HCl. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines in ethanol (B145695), using triethylamine (B128534) as a base, proceeds under reflux conditions. mdpi.com This demonstrates the feasibility of substituting the chloro groups with different amino moieties. The general scheme for monosubstitution is as follows:

2-Amino-4,6-dichloropyrimidine + R¹R²NH → 2-Amino-4-chloro-6-(N-R¹,R²)-aminopyrimidine + HCl

A variety of amines, including aliphatic, cyclic, aromatic, and benzylic amines, can be used as nucleophiles in these SNAr reactions. researchgate.net

Solvolysis Reactions and Conditions

In the context of SNAr reactions of 2-amino-4,6-dichloropyrimidine, solvolysis can be a competing reaction, particularly when using protic solvents like alcohols in the presence of a base. mdpi.com The base can deprotonate the alcohol to form an alkoxide ion, which is also a potent nucleophile. This alkoxide can then attack the pyrimidine ring, leading to the substitution of a chlorine atom with an alkoxy group. mdpi.comresearchgate.net For example, when SNAr amination reactions are carried out in ethanol with a base such as sodium hydroxide (B78521), the formation of ethoxy-substituted pyrimidines can occur alongside the desired aminated products. mdpi.com The extent of solvolysis is influenced by the concentration of the alkoxide ions in the reaction medium. mdpi.comresearchgate.net

Regioselectivity in SNAr Reactions of 2-Amino-4,6-Dichloropyrimidine

In 2-amino-4,6-dichloropyrimidine, the two chlorine atoms at the C4 and C6 positions are chemically equivalent due to the symmetry of the molecule. As a result, in a monosubstitution reaction, there is no issue of regioselectivity, as the attack of a nucleophile at either position leads to the same product.

Synthesis of Novel 2-Aminopyrimidine (B69317) Derivatives

The 2-amino-4,6-dichloropyrimidine core is a versatile precursor for a wide range of novel 2-aminopyrimidine derivatives. The two chlorine atoms are susceptible to displacement by various nucleophiles, and the pyrimidine ring can be further functionalized, leading to diverse molecular structures.

Synthesis of 2-Amino-4,6-Disubstituted Pyrimidine Derivatives

The chlorine atoms at the 4 and 6 positions of the 2-aminopyrimidine ring are readily displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity is enhanced because the positions targeted for substitution are alpha and gamma to the ring nitrogen atoms, which helps to stabilize the anionic intermediates formed during the reaction. researchgate.net

These reactions are effective with a range of nucleophiles, including amines and alkoxides. For instance, in the case of the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, reactions with amines (amination) and alkoxides (solvolysis) proceed under mild conditions. mdpi.comresearchgate.net The competition between different nucleophiles, such as a soft amine and a hard alkoxide, can influence the final substitution pattern. researchgate.net The use of a base like triethylamine is common in amination reactions to facilitate the nucleophilic attack. mdpi.com

A specific example involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline (B122111) in the presence of sodium hydroxide in either ethanol or methanol. This reaction proceeds at room temperature and results in the substitution of a chlorine atom by indoline and the other by an alkoxide from the solvent (ethoxy or methoxy (B1213986) group). mdpi.com

| Precursor | Reagents | Solvent | Conditions | Product |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH | Ethanol | Room Temp, 1 hr | 2-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH | Methanol | Room Temp, 1 hr | 2-Amino-4-methoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde |

Preparation of 2-Amino-4,6-Diarylpyrimidine Derivatives

The synthesis of 2-amino-4,6-diarylpyrimidines can be approached in two primary ways: by constructing the pyrimidine ring from acyclic precursors or by modifying a pre-existing pyrimidine core.

The most prevalent method involves the cyclocondensation of a 1,3-diaryl-2-propen-1-one (a chalcone) with a guanidine (B92328) salt. rsc.org This two-step process begins with an Aldol condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503) to form the intermediate chalcone (B49325). This is followed by a ring-closing condensation reaction with guanidine hydrochloride, often under microwave irradiation, to yield the final 2-amino-4,6-diarylpyrimidine. rsc.org

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a direct route to functionalize a dihalopyrimidine core. nih.govresearchgate.net While much of the literature focuses on 2,4- or 4,6-dichloropyrimidines without the 2-amino group, the methodology is applicable. nih.govresearchgate.net The reaction couples aryl boronic acids with the chloro-positions on the pyrimidine ring. The reactivity and regioselectivity of such couplings are generally high, with the C4 and C6 positions being more reactive than the C2 position. acs.org A one-pot, double Suzuki coupling can be employed for the efficient synthesis of diarylated pyrimidines using a catalyst like tetrakis(triphenylphosphine)palladium(0). nih.gov

| Method | Reactants | Catalyst/Reagents | Key Features |

| Ring Synthesis | 1. Substituted Acetophenone2. Substituted Benzaldehyde3. Guanidine Hydrochloride | 1. Base (for chalcone synthesis)2. Microwave irradiation (for cyclization) | Two-step process starting from simple aromatic ketones and aldehydes. rsc.org |

| Cross-Coupling | 1. 2-Amino-4,6-dichloropyrimidine2. Arylboronic Acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Direct arylation of the pyrimidine core; allows for sequential, regioselective introduction of aryl groups. nih.govresearchgate.net |

Derivatization to Pyrimidine-Based Chalcone Analogs

While chalcones are commonly used as precursors for synthesizing pyrimidine rings, it is also possible to derivatize a functionalized pyrimidine to create a chalcone analog. derpharmachemica.compnrjournal.com This is achieved through a Claisen-Schmidt condensation, which involves the reaction of a pyrimidine bearing a methyl ketone or, more relevantly, an aldehyde group with another ketone or aldehyde. mdpi.com

Specifically, 2-amino-4,6-dichloropyrimidine can be first converted to 2-amino-4,6-dichloropyrimidine-5-carbaldehyde via a Vilsmeier-Haack formylation reaction. mdpi.comresearchgate.net This aldehyde-functionalized pyrimidine can then serve as the substrate for a Claisen-Schmidt reaction. For instance, after a preliminary SNAr reaction to replace one or both chloro groups, the resulting pyrimidine-5-carbaldehyde (B119791) is reacted with a ketone, such as acetophenone, in the presence of a base like sodium hydroxide in a polar solvent like ethanol. mdpi.com This condensation reaction creates the characteristic α,β-unsaturated ketone moiety of a chalcone, directly attached to the pyrimidine ring system. mdpi.com

The reaction sequence can be summarized as follows:

Amination/Solvolysis: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde is reacted with an amine or alkoxide to replace at least one chlorine atom.

Claisen-Schmidt Condensation: The resulting substituted pyrimidine-5-carbaldehyde is condensed with a ketone (e.g., acetophenone) in the presence of a base (e.g., NaOH) and refluxed in ethanol to yield the pyrimidine-based chalcone analog. mdpi.com

| Pyrimidine Precursor | Condensation Partner | Reagents | Conditions | Product Type |

| 2-Amino-4-chloro-6-(ethyl(phenyl)amino)pyrimidine-5-carbaldehyde | Acetophenone | NaOH, Ethanol | Reflux, 3 hr | Pyrimidine-based Chalcone |

| 2-Amino-4-ethoxy-6-((4-methoxyphenyl)(methyl)amino)pyrimidine-5-carbaldehyde | Acetophenone | NaOH, Ethanol | Reflux, 3 hr | Pyrimidine-based Chalcone |

Synthesis of 2,5-Diamino-4,6-Dichloropyrimidine (B1296591)

The synthesis of 2,5-diamino-4,6-dichloropyrimidine is a critical transformation that introduces an additional amino group at the C5 position, providing another site for derivatization. The most established synthetic route does not start from 2-amino-4,6-dichloropyrimidine but rather involves the chlorination of a dihydroxy precursor. google.com

The key steps are:

Preparation of the Precursor: The synthesis begins with the preparation of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) or its hydrochloride salt. This precursor can be synthesized from materials like diethyl 2-acetamidomalonate and guanidine carbonate, followed by hydrolysis. google.com

Chlorination: The 2,5-diamino-4,6-dihydroxypyrimidine is then chlorinated. Direct chlorination with phosphorus oxychloride (POCl₃) alone was initially found to be challenging due to degradation of the pyrimidine ring. google.com

To overcome these challenges, improved methods have been developed:

Quaternary Ammonium (B1175870) Chloride Method: The reaction is performed by heating the dihydroxypyrimidine hydrochloride with POCl₃ in the presence of a quaternary ammonium chloride, such as methyltriethylammonium chloride or N-ethyl-N-methyl piperidinium (B107235) chloride. google.com This mixture is typically heated to around 105°C for over 24 hours. google.com

Vilsmeier-Haack Reagent Method: The Vilsmeier-Haack reagent, formed from a tertiary amide (like DMF) and an acid chloride (like POCl₃), can also be used for the chlorination. In some protocols, this involves protecting the amino groups in situ before hydrolysis to yield the final product.

Following the reaction, the excess POCl₃ is removed, and the product is isolated by pouring the mixture into water, neutralizing the solution, and extracting with an organic solvent like ethyl acetate. google.com

| Precursor | Chlorinating Agent | Additive/Solvent | Temperature | Yield | Reference |

| 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride | N-ethyl-N-methyl piperidinium chloride | 105°C | 65% | google.com |

| 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride | Tetramethylammonium chloride / 1,2,3-trichloropropane | Reflux (~115°C) | ~65% | chemicalbook.com |

Synthesis of 5-Substituted 2-Amino-4,6-Dichloropyrimidines

Introducing substituents at the C5 position of the 2-amino-4,6-dichloropyrimidine ring is typically achieved through a multi-step synthesis that builds the substituted pyrimidine ring first, followed by chlorination. nih.govnih.gov

The general synthetic pathway is as follows:

Formation of the Substituted Dihydroxypyrimidine: A monosubstituted malonic acid diester is condensed with guanidine in the presence of a strong base, typically sodium ethoxide. This reaction forms the pyrimidine ring and introduces the desired substituent at the C5 position, resulting in a 5-substituted 2-amino-4,6-dihydroxypyrimidine. nih.govnih.gov

Chlorination: The resulting 5-substituted 2-amino-4,6-dihydroxypyrimidine is then converted to its dichloro derivative. An optimized and high-yielding procedure for this step involves using a Vilsmeier-Haack-Arnold reagent. nih.govnih.gov The dihydroxypyrimidine analog is treated with the reagent, often in chloroform under reflux, which may involve the formation of a protected intermediate that is subsequently deprotected to yield the final 5-substituted 2-amino-4,6-dichloropyrimidine. nih.gov

This methodology allows for the introduction of a variety of substituents at the C5 position, including alkyl and alkynyl groups. nih.gov

| C5-Substituent | Dichloro Product | Precursor | Yield of Dichloro Product | Melting Point (°C) | Reference |

| Methyl | 4,6-Dichloro-5-methylpyrimidin-2-amine | 2-Amino-5-methylpyrimidine-4,6-diol | 71% | 189–190 | nih.gov |

| Prop-2-yn-1-yl | 4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine | 2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol | 81% | 159–161 | nih.gov |

Despite a comprehensive search for scientific literature and spectroscopic data, information focusing specifically on the chemical compound 2-Amino-4,6-difluoropyrimidine is not available in the public domain.

The search results consistently provided data for a similar but structurally distinct compound, 2-Amino-4,6-dichloropyrimidine . While detailed spectroscopic analysis is available for the dichloro-analogue, the strict requirement to focus solely on "this compound" prevents the substitution of this data.

Therefore, it is not possible to generate the requested article with the specified outline and content for "this compound" due to the absence of the necessary experimental data (Infrared, ¹H-NMR, ¹³C-NMR, and Electron Ionization Mass Spectrometry) in the available resources.

If you would like to proceed with an article on the spectroscopic characterization of 2-Amino-4,6-dichloropyrimidine , for which data is available, please provide new instructions.

Advanced Spectroscopic Characterization of 2 Amino 4,6 Dichloropyrimidine and Its Derivatives

Mass Spectrometry Investigations

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. In the absence of direct HREI-MS data for 2-amino-4,6-difluoropyrimidine, the fragmentation of the analogous compound, 2-amino-4,6-dichloropyrimidine (B145751), offers valuable insights.

The mass spectrum of 2-amino-4,6-dichloropyrimidine is characterized by its molecular ion peak and several key fragment ions. nih.gov The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern is influenced by the presence of the amino group and the chlorine atoms on the pyrimidine (B1678525) ring. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would also be a characteristic feature in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Key fragment ions observed in the mass spectrum of 2-amino-4,6-dichloropyrimidine are summarized in the table below. The fragmentation likely proceeds through pathways common to aminopyrimidines and halogenated aromatic compounds, including the loss of chlorine radicals, hydrogen cyanide (HCN), and cyano radicals.

| m/z Value | Relative Intensity | Proposed Fragment |

|---|---|---|

| 163 | Second Highest | [M]⁺ (Molecular Ion with ³⁵Cl₂) |

| 165 | Third Highest | [M+2]⁺ (Molecular Ion with one ³⁷Cl) |

| 128 | Top Peak | [M-Cl]⁺ |

| 67 | - | Further Fragmentation Product |

Data sourced from the NIST Mass Spectrometry Data Center for 2-amino-4,6-dichloropyrimidine. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the molar absorptivity are characteristic of a compound's structure and electronic system.

For pyrimidine derivatives, the UV-Vis spectra are typically characterized by π → π* and n → π* transitions. The substitution on the pyrimidine ring, such as the presence of an amino group and halogen atoms, significantly influences the positions and intensities of these absorption bands. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through its lone pair of electrons.

While specific experimental UV-Vis data for this compound is not detailed in the available search results, theoretical studies on related compounds like 2-amino-4,6-dichloropyrimidine have been conducted to understand their electronic properties. researchgate.net Computational studies using methods such as Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra and provide insights into the nature of the electronic transitions, including the involvement of frontier molecular orbitals (HOMO and LUMO). mdpi.com

The UV-Vis spectrum of the analogous compound 2-amino-4,6-dichloropyrimidine has been recorded, although specific λmax values are not provided in the readily available data. nih.gov The electronic properties are a result of the interplay between the electron-donating amino group and the electron-withdrawing halogen atoms on the pyrimidine ring.

| Compound | Solvent | λmax (nm) | Electronic Transition |

|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Not Specified | Data not available | π → π* and n → π* |

UV-Vis spectral data for 2-amino-4,6-dichloropyrimidine has been recorded, but specific absorption maxima are not available in the cited sources. nih.gov

Structural Elucidation and Crystallographic Studies of 2 Amino 4,6 Dichloropyrimidine

Crystal Structure Determination

The determination of the crystal structure of 2-amino-4,6-dichloropyrimidine (B145751) has been a subject of study, leading to the identification of different crystalline forms.

2-Amino-4,6-dichloropyrimidine is known to exhibit polymorphism, existing in at least two distinct monoclinic crystalline forms. nih.gov The first polymorph was reported in 1948, crystallizing in the space group P21/a. nih.gov A second monoclinic polymorph was later identified, which crystallizes in the space group C2/c. nih.gov This second form features two crystallographically independent molecules (A and B) in its asymmetric unit. nih.gov

The two monoclinic polymorphs of 2-amino-4,6-dichloropyrimidine are distinguished by their space groups and unit cell parameters. The first reported polymorph has the space group P21/a with four molecules (Z=4) in the unit cell. nih.gov The second polymorph is characterized by the space group C2/c, with a larger unit cell containing sixteen molecules (Z=16). nih.gov The crystallographic data for both polymorphs are detailed below.

| Parameter | Polymorph 1 (P21/a) | Polymorph 2 (C2/c) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/a | C2/c |

| a (Å) | 16.447 | 32.060 (4) |

| b (Å) | 3.845 | 3.8045 (6) |

| c (Å) | 10.283 | 21.302 (3) |

| β (°) | 107.58 | 102.193 (7) |

| V (ų) | Not specified | 2539.6 (6) |

| Z | 4 | 16 |

In the C2/c polymorph, the asymmetric unit contains two crystallographically independent molecules, designated A and B. nih.gov Both of these molecules are essentially planar. nih.gov The maximum deviation from planarity for molecule A is 0.005 (2) Å for atom N2A, and for molecule B, it is 0.009 (2) Å for atom C2B. nih.gov This planarity is a key feature of the molecule's conformation within the crystal structure.

The presence of two independent molecules in the asymmetric unit of the C2/c polymorph allows for a specific spatial arrangement between them. The dihedral angle between the planes of the two independent pyrimidine (B1678525) rings (A and B) is 30.71 (12)°. nih.gov

Intermolecular Interactions in Crystalline Architectures

There appears to be a significant discrepancy between the subject of your request, 2-Amino-4,6-difluoropyrimidine , and the detailed scientific outline provided. The structural features mentioned in the outline, such as the formation of one-dimensional chains, specific ring motifs (R²₂(8)), the role of halogen atoms in supramolecular assembly, co-crystallization studies, and Hirshfeld surface analysis, are well-documented characteristics of the related compound, 2-Amino-4,6-dichloropyrimidine .

A comprehensive search for scholarly articles and crystallographic data has revealed no specific studies on this compound that would allow for the creation of an article adhering to your stringent outline. The necessary detailed research findings for the difluoro- compound are not available in the public scientific literature.

Given the instruction to strictly adhere to the provided outline, it is not possible to generate a scientifically accurate article on "this compound."

However, a detailed and scientifically robust article can be generated for 2-Amino-4,6-dichloropyrimidine , as the existing research for this compound aligns perfectly with the provided structural outline.

Please advise if you would like to proceed with an article on 2-Amino-4,6-dichloropyrimidine .

Computational and Theoretical Investigations of 2 Amino 4,6 Dichloropyrimidine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. Methods such as Ab Initio and Density Functional Theory (DFT) are employed to determine the optimized geometry and electronic characteristics of 2-amino-4,6-dichloropyrimidine (B145751).

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been utilized to calculate the optimal molecular geometry of 2-amino-4,6-dichloropyrimidine. oup.comresearchgate.net Techniques like the Møller-Plesset perturbation theory (MP2) are used to account for electron correlation, providing a high level of accuracy. oup.com

In a detailed study, the geometry of 2-amino-4,6-dichloropyrimidine was optimized using the MP2 method with various extended basis sets. oup.com The calculations revealed specific bond lengths and angles that define the molecule's three-dimensional structure. For instance, the calculated C-Cl bond lengths were found to be in the range of 1.729–1.823 Å, which is consistent with experimental X-ray data (1.77–1.78 Å). oup.com Similarly, the C-N bond lengths within the pyrimidine (B1678525) ring and the C-N bond of the amino group were determined, providing a precise model of the molecular framework. oup.com

Table 1: Selected Calculated Bond Lengths (Å) for 2-Amino-4,6-dichloropyrimidine

| Bond | Calculated Range (Å) | Method |

|---|---|---|

| C–Cl | 1.729–1.823 | MP2/B3LYP |

| C5–C4 / C5–C6 | 1.395–1.406 | MP2/B3LYP |

| N–H (amino) | 1.008–1.011 | MP2/B3LYP |

| C–H | 1.082–1.086 | MP2/B3LYP |

This table presents data derived from computational studies using various basis sets. oup.com

Density Functional Theory (DFT) is another widely used computational method that balances accuracy with computational cost, making it suitable for studying the structural and electronic properties of molecules. iosrjournals.org The B3LYP functional, a hybrid method, is particularly popular and has been applied to 2-amino-4,6-dichloropyrimidine to calculate its optimized geometry and electronic characteristics. oup.comnih.gov

DFT calculations provide a comprehensive picture of the molecule's electron distribution, dipole moment, and molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. nih.gov For 2-amino-4,6-dichloropyrimidine, DFT studies have confirmed the geometric parameters obtained from ab initio methods and have provided additional insights into its electronic nature. oup.com The calculated values for bond lengths, such as the C5-C4 and C5-C6 bonds (1.395–1.406 Å), indicate significant double bond character, which aligns with experimental X-ray data. oup.com

Studies on Dimer Interactions and Hydrogen Bonding Energetics

The ability of 2-amino-4,6-dichloropyrimidine to form non-covalent interactions, particularly hydrogen bonds, is critical to its role in supramolecular chemistry and biological systems. Computational studies have been performed to investigate the formation of dimers and quantify the energetics of these interactions. oup.comresearchgate.net

Full geometry optimization of various possible dimer configurations has been carried out at both MP2 and B3LYP levels of theory. oup.com These calculations help identify the most stable dimer structures, which are typically stabilized by hydrogen bonds involving the amino group and the nitrogen atoms of the pyrimidine ring. The binding energies of these hydrogen-bonded complexes have been calculated to understand the strength of the interaction. conicet.gov.ar For instance, the interaction between the amino group (donor) and a ring nitrogen (acceptor) forms a stable hydrogen-bonded pair. oup.comrsc.org

A known issue in the calculation of intermolecular interaction energies is the Basis Set Superposition Error (BSSE). wikipedia.org This error arises because the basis functions of one monomer in a dimer can be "borrowed" by the other, artificially lowering the energy of the complex and thus overestimating the interaction energy. wikipedia.orguni-muenchen.de

To obtain accurate hydrogen bond energies for 2-amino-4,6-dichloropyrimidine dimers, the BSSE must be corrected. oup.com The most common method for this is the counterpoise (CP) correction procedure developed by Boys and Bernardi. researchgate.net In this method, the energies of the individual monomers are calculated using the full basis set of the entire dimer (by employing "ghost orbitals" for the atoms of the partner monomer). wikipedia.orggatech.edu This ensures that the monomer energies and the dimer energy are calculated at a comparable level of theory. gatech.edu The application of the CP correction has been essential in refining the calculated hydrogen-bond energies for the dimers of 2-amino-4,6-dichloropyrimidine and its analogs. oup.comresearchgate.net

In Silico Approaches in Structure-Activity Relationship (SAR) Studies

In silico methods are invaluable in drug discovery for exploring structure-activity relationships (SAR), helping to rationalize the biological activity of a series of compounds and guide the design of new, more potent ones.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.gov This method is widely used to understand the interactions that stabilize the ligand-target complex and to estimate the binding affinity.

While specific docking studies on 2-amino-4,6-dichloropyrimidine are not extensively detailed, research on analogous 2-aminopyrimidine (B69317) derivatives has demonstrated their potential as inhibitors for various biological targets, including kinases. rsc.org In these studies, docking simulations reveal key interactions, such as hydrogen bonds and π–π stacking, between the pyrimidine core and amino acid residues in the active site of the target protein. rsc.org For example, analogs of 2-amino-4,6-diarylpyrimidine have been docked into the active site of ABL1 tyrosine kinase, where the 2-amino group often acts as a crucial hydrogen bond donor, anchoring the ligand within the binding pocket. rsc.org These computational models provide a structural basis for the observed biological activity and guide the rational design of new inhibitors. mdpi.com

Free Energy Perturbation (FEP) Simulations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a powerful computational method rooted in statistical mechanics used to calculate free energy differences between two states, often applied in drug discovery to predict the binding affinity of ligands to a protein target. wikipedia.orgfrontiersin.org The method involves "alchemically" transforming one molecule into another through a series of non-physical intermediate steps in a computer simulation. youtube.commpg.de By calculating the free energy change of this transformation in both the bound (to a protein) and unbound (in solvent) states, the relative binding free energy (ΔΔG) between the two ligands can be determined with high accuracy. frontiersin.org

The core principle of FEP is described by the Zwanzig equation, which relates the free energy difference (ΔF) between two states, A and B, to the ensemble average of the potential energy difference between them. wikipedia.org In practice, the transformation is broken down into a series of smaller, more manageable steps, or "windows," to ensure proper sampling and convergence of the calculation. wikipedia.orgnih.gov This stepwise approach allows for the accurate calculation of binding affinity changes resulting from small chemical modifications, such as the substitution of a chlorine atom for a fluorine atom in the pyrimidine ring of analogs of 2-Amino-4,6-difluoropyrimidine.

Below is an illustrative table representing hypothetical FEP simulation data for the relative binding free energy of this compound and its analogs to a hypothetical protein kinase.

| Compound | R1 | R2 | Experimental ΔG (kcal/mol) | Calculated ΔΔG (kcal/mol) vs. Compound 1 | Predicted ΔG (kcal/mol) |

|---|---|---|---|---|---|

| Compound 1 | F | F | -8.5 | 0.0 | -8.5 |

| Compound 2 | Cl | Cl | -9.2 | -0.6 | -9.1 |

| Compound 3 | F | Cl | -8.8 | -0.4 | -8.9 |

| Compound 4 | Br | Br | -9.5 | -1.1 | -9.6 |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energies associated with these different arrangements. nih.govnih.gov For a molecule like this compound, which has rotatable bonds, understanding its conformational preferences is crucial for predicting its biological activity. The various possible conformations, or conformers, exist on a potential energy surface, and the collection of these conformations and their corresponding energies is referred to as the conformational energy landscape. frontiersin.orgnih.gov

The energy landscape provides a map of the stable and transient shapes a molecule can assume. frontiersin.org Minima on this landscape correspond to stable or metastable conformations, while the peaks represent energy barriers for transitioning between these conformations. frontiersin.org For this compound and its analogs, the orientation of the amino group and the planarity of the pyrimidine ring are key conformational features. The intrinsic energy landscape of the molecule is determined by its chemical structure, including bond lengths, bond angles, and torsional angles. nih.gov

The following table presents hypothetical data from a conformational analysis of this compound, highlighting key dihedral angles and their corresponding relative energies.

Biological and Medicinal Chemistry Research Applications of 2 Amino 4,6 Dichloropyrimidine Derivatives

Enzyme Inhibition Studies

The unique structural features of 2-amino-4,6-dichloropyrimidine (B145751) derivatives make them attractive candidates for targeting specific enzymes implicated in various diseases.

The enzyme β-glucuronidase has been identified as a target for therapeutic intervention due to its association with conditions like colon cancer and urinary tract infections. nih.gov In a notable study, a series of twenty-seven 2-aminopyrimidine (B69317) derivatives were synthesized through the fusion of 2-amino-4,6-dichloropyrimidine with various amines. These compounds were subsequently screened for their ability to inhibit β-glucuronidase.

The results of this screening revealed that many of the synthesized compounds exhibited inhibitory activity against the enzyme. Among the tested derivatives, one compound stood out for its potent inhibition. Compound 24 , N-(4-bromophenyl)-4,6-bis(4-(dimethylamino)phenylamino)pyrimidin-2-amine, displayed an IC50 value of 2.8 ± 0.10 µM. nih.gov This level of activity was significantly superior to the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC50 value of 45.75 ± 2.16 µM. nih.gov

Table 1: β-Glucuronidase Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 24 | 2.8 ± 0.10 |

This table presents the half-maximal inhibitory concentration (IC50) values against β-glucuronidase.

To understand the potent inhibitory activity observed, particularly with compound 24 , in silico docking studies were performed. These computational analyses aimed to predict the binding mode of the derivatives within the active site of β-glucuronidase. The study suggested that the presence of specific donor or acceptor functionalities on the pyrimidine (B1678525) derivatives is crucial for potent inhibitory activity. The binding mode analysis helps to elucidate the structure-activity relationship and provides a rational basis for the design of even more potent inhibitors in the future.

Anti-inflammatory Research

Inflammation is a complex biological response, and key mediators like nitric oxide (NO) and prostaglandins play a crucial role. Derivatives of 2-amino-4,6-dichloropyrimidine have been investigated for their potential to modulate these inflammatory pathways.

Overproduction of nitric oxide is a hallmark of various inflammatory conditions. A series of novel 5-substituted 2-amino-4,6-dichloropyrimidines were synthesized and evaluated for their ability to inhibit immune-activated NO production in mouse peritoneal cells. The study found that, regardless of the substituent at the 5-position, all 2-amino-4,6-dichloropyrimidine derivatives tested inhibited the production of NO. nih.gov

The most effective compound identified was 5-fluoro-2-amino-4,6-dichloropyrimidine , which exhibited an IC50 of 2 µM. nih.gov The inhibitory potential of other derivatives ranged from IC50 values of 9 µM to 36 µM. nih.gov These compounds showed no suppressive effects on cell viability, indicating that their anti-inflammatory action was not due to cytotoxicity. nih.gov

Table 2: Inhibition of Nitric Oxide (NO) Production by 5-Substituted 2-Amino-4,6-dichloropyrimidine Derivatives

| Compound | Substituent at C-5 | IC50 (µM) |

|---|---|---|

| B12 | Fluoro | 2 |

This table shows the half-maximal inhibitory concentration (IC50) for the suppression of immune-activated nitric oxide production.

Prostaglandin E2 (PGE2) is another key mediator of inflammation. Research into polysubstituted 2-aminopyrimidines has demonstrated their ability to inhibit PGE2 production in stimulated macrophages and human peripheral blood mononuclear cells. nih.gov A clear structure-activity relationship was observed, where the replacement of hydroxyl groups at the C-4 and C-6 positions of the pyrimidine ring with chlorine atoms led to a remarkable increase in inhibitory potential. nih.gov This finding directly implicates 4,6-dichloro derivatives in this anti-inflammatory activity. The most potent dual inhibitors of both NO and PGE2 production exhibited IC50 values in the range of 2-10 µM. nih.gov

Cyclooxygenase-2 (COX-2) is the enzyme responsible for the production of prostaglandins like PGE2 during inflammation. While various pyrimidine derivatives have been investigated as selective COX-2 inhibitors, a dedicated search did not yield specific research on the Cyclooxygenase-2 (COX-2) inhibitory activity of derivatives synthesized directly from 2-Amino-4,6-dichloropyrimidine.

Antiviral Research Potential

Inhibition of Viral Replication (Herpes, Picorna, Pox groups)

Initial interest in 2-amino-4,6-dichloropyrimidine was sparked by early findings that the compound could inhibit the replication of a wide array of viruses, including members of the Herpes, Picorna, and Pox groups.

However, more recent and extensive studies have presented conflicting results. A 2013 study investigating a series of newly synthesized 5-substituted 2-amino-4,6-dichloropyrimidines, along with the parent compound, found no significant antiviral activity. These compounds were tested against a broad panel of DNA and RNA viruses and were found to be inactive, with EC50 values greater than 100 μg/mL. The tested viruses included members of the initially reported target groups, such as Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), Human Cytomegalovirus (HCMV), and Vaccinia virus (a member of the Pox group). The study also included testing against Coxsackie virus B4, a member of the Picornaviridae family, in HeLa and MDCK cells, which also showed no activity.

| Virus | Virus Family/Group | Cell Line | Result (EC50) |

|---|---|---|---|

| Herpes Simplex Virus-1 (HSV-1) | Herpesviridae | HeLa | > 100 µg/mL (Inactive) |

| Herpes Simplex Virus-2 (HSV-2) | Herpesviridae | HeLa | > 100 µg/mL (Inactive) |

| Human Cytomegalovirus (HCMV) | Herpesviridae | HeLa | > 100 µg/mL (Inactive) |

| Vaccinia Virus | Poxviridae | HeLa | > 100 µg/mL (Inactive) |

| Coxsackie Virus B4 | Picornaviridae | HeLa, MDCK | > 100 µg/mL (Inactive) |

| Vesicular Stomatitis Virus (VSV) | Rhabdoviridae | HeLa, MDCK | > 100 µg/mL (Inactive) |

| Parainfluenza 3-virus | Paramyxoviridae | MDCK | > 100 µg/mL (Inactive) |

| Reovirus-1 | Reoviridae | MDCK | > 100 µg/mL (Inactive) |

| Punta Toro Virus | Phenuiviridae | MDCK | > 100 µg/mL (Inactive) |

| Feline Herpes Virus | Herpesviridae | CRFK | > 100 µg/mL (Inactive) |

| Feline Corona Virus (FIPV) | Coronaviridae | CRFK | > 100 µg/mL (Inactive) |

| Human Immunodeficiency Virus (HIV-1, HIV-2) | Retroviridae | CEM | > 100 µg/mL (Inactive) |

Mechanism of Action: Prevention of Viral Particle Maturation

The initially proposed mechanism of antiviral action for 2-amino-4,6-dichloropyrimidine was the prevention of viral particle maturation. It was reported that while viral proteins were synthesized within the host cell in the presence of the compound, these proteins were not correctly assembled into new, infectious virions. This unique mechanism, targeting a late stage in the viral life cycle, was considered attractive for developing new antiviral drugs. However, given the lack of antiviral activity in more recent, broad-panel screenings, the relevance of this proposed mechanism for 2-amino-4,6-dichloropyrimidine and its tested derivatives is now .

Anticancer and Antitumor Research

Inhibitory Activity against Cancer Cell Growth (e.g., MDCK cells)

Research into the direct anticancer and antitumor activity of 2-amino-4,6-dichloropyrimidine derivatives is an active field. However, specific studies detailing the inhibitory activity of these compounds against the growth of Madin-Darby Canine Kidney (MDCK) cancer cells were not found in the reviewed literature. While MDCK cells are a common model in virology, their use in screening these specific pyrimidine derivatives for anticancer properties has not been reported. As noted in the antiviral section, these compounds were tested for antiviral activity in MDCK cells against several viruses, but this does not pertain to anticancer effects.

Protein Kinase Inhibitory Activity

A significant focus of anticancer research for pyrimidine derivatives has been their ability to inhibit protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.

Protein Tyrosine Kinase (PTK) Inhibitory Activity : Derivatives of 2-aminopyrimidine have shown potential as inhibitors of protein tyrosine kinases. A series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and evaluated for their ability to inhibit the ABL1 tyrosine kinase, a key target in chronic myeloid leukemia. One compound, in particular, demonstrated considerable inhibition against the K562 cancer cell line (IC50 value of 8.77 ± 0.55 μM) and direct inhibition of ABL1 tyrosine kinase with an IC50 value of 3.35 ± 0.58 μM. rsc.org

Protein Kinase C (PKC) Inhibitory Activity : Research has identified 2,4-diaminopyrimidine derivatives as potent and selective inhibitors of Protein Kinase C theta (PKCθ). PKCθ is a critical enzyme in T-cell signaling and a target for T-cell-mediated diseases. Through optimization, a 2,4-diamino-5-cyanopyrimidine derivative was identified that exhibited potent inhibitory activity against PKCθ and showed good selectivity against other PKC isozymes.

EGFR, PKA, and Flt-1 Inhibitory Activity : Based on a review of the available scientific literature, no specific research was found demonstrating the inhibitory activity of 2-amino-4,6-dichloropyrimidine derivatives against Epidermal Growth Factor Receptor (EGFR), Protein Kinase A (PKA), or Fms-related tyrosine kinase 1 (Flt-1).

| Kinase Target | Compound Class | Key Findings |

|---|---|---|

| ABL1 Tyrosine Kinase (PTK) | 2-Amino-4,6-diarylpyrimidines | Inhibited K562 cancer cells (IC50 = 8.77 µM) and ABL1 kinase (IC50 = 3.35 µM). rsc.org |

| Protein Kinase C theta (PKCθ) | 2,4-Diamino-5-cyanopyrimidines | Potent and selective inhibition of PKCθ. |

| EGFR | 2-Amino-4,6-dichloropyrimidine derivatives | No specific inhibitory data found. |

| PKA | 2-Amino-4,6-dichloropyrimidine derivatives | No specific inhibitory data found. |

| Flt-1 | 2-Amino-4,6-dichloropyrimidine derivatives | No specific inhibitory data found. |

Antibacterial Research

Derivatives of 2-aminopyrimidine have been investigated for their potential as antibacterial agents, with several studies demonstrating significant activity.

In one study, novel 2-amino-4,6-diarylpyrimidine derivatives were synthesized from chalcones and showed significant antibacterial activity when compared to the standard drug Sparfloxacin. semanticscholar.org Another study synthesized a series of 2-amino-6-aryl-4-(2-thienyl)pyrimidines and found that several compounds had better activity against gram-positive organisms than the reference antibiotics ciprofloxacin and norfloxacin, though they were largely inactive against gram-negative bacteria.

Furthermore, metal complexes of these pyrimidine derivatives have been explored. The synthesis and characterization of metal(II) complexes of 4-amino-2,6-dichloropyrimidine (where M = Mn, Fe, Co, Ni, Cu, and Zn) revealed that the Cobalt(II) complex, in particular, exhibited broad-spectrum antibacterial activity. sciarena.comresearchgate.net It showed effectiveness against Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus with inhibitory zones ranging from 11.0 to 25.0 mm. sciarena.comresearchgate.net

| Compound/Derivative Class | Bacterial Strains | Key Findings |

|---|---|---|

| 2-Amino-4,6-diarylpyrimidines | Not specified | Showed significant activity compared to the standard, Sparfloxacin. semanticscholar.org |

| 2-Amino-6-aryl-4-(2-thienyl)pyrimidines | Gram-positive and Gram-negative bacteria | Better activity against Gram-positive organisms than ciprofloxacin and norfloxacin. |

| Co(II) complex of 4-amino-2,6-dichloropyrimidine | Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Demonstrated broad-spectrum activity with inhibition zones of 11.0-25.0 mm. sciarena.comresearchgate.net |

Synthesis and Characterization of Metal(II) Complexes of 4-Amino-2,6-Dichloropyrimidine and their Antibacterial Activities

Research has been conducted on the synthesis and characterization of metal(II) complexes of 4-amino-2,6-dichloropyrimidine. These complexes were synthesized with various transition metals, including Manganese(II), Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II). researchgate.netsciarena.com The ligand, 4-amino-2,6-dichloropyrimidine, coordinates with the metal ions through the nitrogen atoms of the pyrimidine ring and the amino group in a 2:1 ligand-to-metal ratio. researchgate.netsciarena.com

Characterization of these metal complexes involved multiple analytical techniques. Infrared and electronic spectroscopies were used to elucidate the coordination mode and geometry of the complexes. researchgate.netsciarena.com Magnetic moment measurements and electronic spectra suggested a 6-coordinate octahedral geometry for the Fe(II) and Ni(II) complexes, while the Mn(II), Cu(II), Co(II), and Zn(II) complexes were proposed to have a 4-coordinate square-planar or tetrahedral geometry. researchgate.netsciarena.com Conductance measurements in DMSO indicated that the Fe(II) complex is covalent, the Ni(II) complex is a 1:1 electrolyte, and the other metal complexes behave as 1:2 electrolytes. researchgate.netsciarena.com

The in-vitro antibacterial activities of these synthesized metal(II) complexes were evaluated against a panel of bacteria, including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netsciarena.com The results, summarized in the table below, demonstrate that the metal complexes exhibit varying degrees of antibacterial activity. Notably, the Co(II) complex displayed a broad spectrum of activity against all the tested bacterial strains, with inhibition zones ranging from 11.0 to 25.0 mm, suggesting its potential as a broad-spectrum antibacterial agent. researchgate.netsciarena.com

Table 1: In-vitro Antibacterial Activity of Metal(II) Complexes of 4-Amino-2,6-Dichloropyrimidine (Inhibition Zone in mm)

| Compound | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus |

| Mn(II) complex | 13.0 | - | - | 11.0 |

| Fe(II) complex | - | - | - | - |

| Co(II) complex | 25.0 | 11.0 | 13.5 | 15.0 |

| Ni(II) complex | - | - | - | - |

| Cu(II) complex | 18.0 | - | 18.0 | - |

| Zn(II) complex | 11.0 | - | - | - |

| 4-Amino-2,6-dichloropyrimidine | 10.0 | - | - | - |

| Streptomycin (control) | 35.0 | 30.0 | 28.0 | 32.0 |

Data sourced from Osowole, A. A., & Oni, T. I. (2015). researchgate.net (-) indicates no activity.

Adenosine (B11128) Receptor Antagonism

Derivatives of 2-aminopyrimidine have been investigated as antagonists for adenosine receptors, which are crucial in various physiological processes. The focus has been on developing selective antagonists for the A1 adenosine receptor (A1AR), which is involved in regulating cardiac function, neuronal activity, and more.

Optimization of 2-Amino-4,6-Diarylpyrimidine-5-Carbonitriles as Selective A1 Antagonists

A significant body of research has focused on the optimization of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as potent and selective A1 adenosine receptor antagonists. nih.govnih.govacs.org A large library of 108 such derivatives was synthesized and evaluated to establish comprehensive structure-activity relationships (SAR) and structure-selectivity relationships (SSRs). nih.govnih.govacs.org The synthesis of these compounds was achieved through an efficient three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines. nih.govacs.org

The optimization process involved systematic modifications at various positions of the 2-amino-4,6-diarylpyrimidine-5-carbonitrile scaffold. The key findings from these studies highlighted the significant influence of substituents on the pyrimidine core and the exocyclic amino group on the affinity and selectivity for the A1AR. nih.govnih.govacs.org

Structure-Activity Relationships (SARs) and Structure-Selectivity Relationships (SSRs)

The development of potent and selective A1AR antagonists from the 2-amino-4,6-diarylpyrimidine-5-carbonitrile scaffold has been guided by extensive SAR and SSR studies. These studies have provided valuable insights into the molecular features required for high affinity and selectivity.

Impact of Substituents on Biological Activity Profiles

The biological activity profiles of 2-amino-4,6-diarylpyrimidine-5-carbonitrile derivatives are significantly influenced by the nature and position of substituents on the pyrimidine core and the exocyclic amino group. nih.govnih.govacs.org

Aromatic Residues at R4 and R6: The nature of the aromatic residues at the 4 and 6 positions of the pyrimidine ring was found to influence the selectivity profile of the compounds. nih.govnih.govacs.org

Methyl Group at the Exocyclic Amino Group: A key finding was the prominent role of a methyl group introduced at the exocyclic amino group in conferring an unprecedented A1AR selectivity profile. nih.govnih.govacs.org

The following table summarizes the A1AR and A2AAR affinities for a selection of 2-amino-4,6-diarylpyrimidine-5-carbonitrile derivatives, illustrating the impact of these substitutions.

Table 2: A1AR and A2AAR Affinities of Selected 2-Amino-4,6-diarylpyrimidine-5-carbonitrile Derivatives

| Compound | R2 | R4 | R6 | hA1 Ki (nM) | hA2A Ki (nM) | Selectivity (A2A/A1) |

| 18a | H | Ph | Ph | 180 | 1100 | 6.1 |

| 19a | Me | Ph | Ph | 2.8 | 1200 | 429 |

| 19j | Me | 4-MeOPh | 4-MeOPh | 1.1 | 1100 | 1000 |

| 19k | Me | 4-FPh | 4-FPh | 1.4 | 1400 | 1000 |

| 19m | Me | 4-ClPh | 4-ClPh | 1.3 | 1200 | 923 |

Data adapted from a study on the optimization of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as potent and selective A1 antagonists. nih.gov

Pharmacokinetic Considerations in Derivative Design

In addition to optimizing the pharmacodynamic properties (i.e., receptor affinity and selectivity), preliminary pharmacokinetic parameters were also evaluated for the most promising 2-amino-4,6-diarylpyrimidine-5-carbonitrile derivatives. nih.govnih.govacs.org These considerations are crucial in the design of drug candidates to ensure they have appropriate absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy. While detailed pharmacokinetic data is not provided in the scope of this article, the initial evaluations confirmed the potential of these compounds for further development. nih.govnih.govacs.org

Role in Drug Discovery and Pharmaceutical Development

The 2-aminopyrimidine scaffold, and specifically 2-amino-4,6-dichloropyrimidine and its derivatives, are important building blocks in drug discovery and pharmaceutical development. chemimpex.com The versatility of this chemical scaffold allows for the synthesis of large libraries of compounds with diverse biological activities. nih.govacs.org

The research into 2-amino-4,6-diarylpyrimidine-5-carbonitriles as selective A1AR antagonists demonstrates the potential of this class of compounds for the development of novel therapeutics for conditions where modulation of the A1 adenosine receptor is beneficial. nih.govnih.govacs.org The established SAR and SSR provide a roadmap for the rational design of future drug candidates with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govacs.org The efficient three-component synthesis strategy also facilitates the rapid exploration of chemical space around this scaffold, accelerating the drug discovery process. nih.govacs.org

Applications in Materials Science and Analytical Chemistry

Analytical Applications

Use as Reagent in Analytical Techniques for Substance Detection and Quantification

No specific analytical methods employing 2-Amino-4,6-difluoropyrimidine as a reagent for the detection or quantification of other substances have been documented in the reviewed literature. The development of analytical reagents often leverages specific chemical reactivities or spectroscopic properties of a compound. While the amino group and the fluorinated pyrimidine (B1678525) ring of this compound offer potential sites for chemical modification or interaction, their application in analytical techniques has not been reported.

Research into the analytical detection of related pyrimidine derivatives, such as 2-amino-4,6-dihydroxypyrimidine (B16511), has been conducted, particularly in the context of pharmaceutical impurity profiling. However, these methods focus on the analysis of the pyrimidine compound itself, rather than its use as a reagent for detecting other analytes.

Agricultural Chemical Applications of 2 Amino 4,6 Dichloropyrimidine

Formulation in Herbicides and Fungicides for Crop Protection

While specific commercial formulations containing 2-amino-4,6-difluoropyrimidine are not extensively detailed in publicly available literature, the broader class of fluorinated pyrimidine (B1678525) derivatives has been the subject of significant research and development in the agrochemical industry. The inclusion of fluorine can enhance metabolic stability, binding affinity to target enzymes, and cellular membrane permeability, all of which are desirable characteristics for active ingredients in herbicides and fungicides.

Detailed Research Findings:

Research into pyrimidine derivatives has demonstrated the significant impact of fluorine substitution on their bioactivity. For instance, studies on various 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds have shown that the presence and position of fluorine atoms on the phenyl ring can lead to excellent fungicidal activity against pathogens like Botrytis cinerea. mdpi.com Although this research does not directly involve this compound, it underscores the principle that fluorination is a key strategy in designing effective pyrimidine-based fungicides.

Similarly, in the realm of herbicides, research on pyrido[2,3-d]pyrimidine (B1209978) derivatives has indicated that fluorine substitution can significantly improve herbicidal activity, particularly against monocotyledonous weeds. nih.gov These findings suggest that this compound would be a valuable precursor or building block for creating novel herbicides with enhanced performance. The compound's structure is analogous to intermediates used in the synthesis of sulfonylurea herbicides, a major class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants. The electron-withdrawing nature of the fluorine atoms in this compound can influence the chemical properties of the entire molecule, potentially leading to more potent inhibition of the target enzyme.

The following interactive data tables showcase the herbicidal and fungicidal activity of various fluorinated pyrimidine derivatives, illustrating the potential efficacy of compounds derived from this compound.

Table 1: Herbicidal Activity of Fluorinated Pyrido[2,3-d]pyrimidine Derivatives against Bentgrass

| Compound ID | Substitution Pattern | Inhibition Ranking (0-5)* |

| 2a | Unsubstituted | 4 |

| 2f | 4-Fluoro | 5 |

| 2o | 2,3,4-Trifluoro | 5 |

| Flumioxazin (Commercial Herbicide) | - | 5 |

*Ranking Scale: 0 = No effect, 5 = Complete inhibition of germination. Data adapted from research on pyrido[2,3-d]pyrimidine derivatives, demonstrating the positive impact of fluorine substitution on herbicidal activity. nih.gov

Table 2: Fungicidal Activity of Fluorinated 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea

| Compound ID | Substitution Pattern on Phenyl Ring | Inhibition Rate (%) at 50 µg/mL |

| III-1 | Unsubstituted | 78.2 |

| III-3 | 2-Fluoro | 95.6 |

| III-13 | 4-Fluoro | 92.3 |

| Pyrimethanil (Commercial Fungicide) | - | 85.1 |

Data adapted from studies on 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, highlighting the enhanced fungicidal effect due to fluorine substitution. mdpi.comnih.gov

These tables clearly indicate a strong correlation between fluorine substitution and enhanced biological activity in pyrimidine-based agrochemicals. While direct data for this compound formulations is limited, the consistent positive outcomes in related fluorinated compounds strongly support its potential as a key intermediate in the development of next-generation herbicides and fungicides for robust crop protection.

Future Perspectives and Emerging Research Directions for 2 Amino 4,6 Dichloropyrimidine

Integration of Advanced Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount for the exploration of the full potential of 2-amino-4,6-dichloropyrimidine (B145751). Future research is geared towards the integration of advanced synthetic methodologies that offer higher yields, greater purity, and access to a wider range of derivatives.

One of the key areas of focus is the application of modern catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have already proven effective in the functionalization of the dichloropyrimidine core. semanticscholar.orgacs.org Future work will likely involve the development of more robust and versatile catalyst systems, including those based on other transition metals, to enable a broader scope of transformations.

Microwave-assisted synthesis is another promising avenue for the rapid and efficient production of 2-amino-4,6-dichloropyrimidine derivatives. rsc.org This technology can significantly reduce reaction times and improve yields compared to conventional heating methods. Further exploration of microwave-assisted protocols, including solvent-free conditions, will contribute to more sustainable and economical synthetic processes. thermofisher.com

Continuous flow chemistry is emerging as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs). mdpi.comnih.gov The application of flow chemistry to the synthesis of 2-amino-4,6-dichloropyrimidine and its derivatives could offer numerous advantages, including improved safety, better process control, and scalability. The development of integrated flow processes, potentially combining multiple reaction steps, will be a key research direction.

The Vilsmeier-Haack reaction is a well-established method for the conversion of 2-amino-4,6-dihydroxypyrimidine (B16511) to 2-amino-4,6-dichloropyrimidine. mdpi.comnih.gov Future research may focus on optimizing this reaction to improve its efficiency and reduce the use of hazardous reagents.

| Synthetic Methodology | Advantages | Potential Future Applications for 2-Amino-4,6-Dichloropyrimidine |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Synthesis of complex derivatives with diverse functional groups for biological screening. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | High-throughput synthesis of compound libraries for drug discovery. |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control | Large-scale, on-demand production of 2-amino-4,6-dichloropyrimidine and its derivatives. |

| Optimized Vilsmeier-Haack Reaction | Cost-effective, well-established | Greener and more efficient industrial production of the core compound. |

Exploration of Novel Biological Targets and Therapeutic Areas

The 2-amino-4,6-dichloropyrimidine scaffold has been a fruitful starting point for the discovery of compounds with a wide range of biological activities. Future research will continue to explore novel biological targets and therapeutic areas for derivatives of this versatile molecule.

Initially investigated for its antiviral properties against viruses like Herpes and Picorna, the parent compound itself did not show significant activity in broader screenings. nih.gov However, its derivatives have shown promise in various other therapeutic areas. One notable area is in the development of anti-inflammatory agents. Certain 5-substituted 2-amino-4,6-dichloropyrimidines have been found to inhibit the production of nitric oxide, a key mediator in inflammation. nih.gov The most potent of these was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC50 of 2 µM. nih.gov

A major focus of current and future research is the development of kinase inhibitors for cancer therapy. nbinno.com The pyrimidine (B1678525) core is a common feature in many approved kinase inhibitors. Derivatives of 2-amino-4,6-dichloropyrimidine are being investigated as inhibitors of various kinases implicated in cancer, such as ABL1 kinase in chronic myeloid leukemia, as well as EGFR and VEGFR-2. rsc.orgmdpi.com Dual inhibitors targeting multiple kinases, such as BRD4 and PLK1, are also being explored. mdpi.com

Beyond cancer, derivatives of this scaffold are being investigated for their potential in treating other conditions. For instance, 2-amino-4,6-diarylpyrimidine-5-carbonitriles have been identified as potent and selective A1 adenosine (B11128) receptor antagonists, which could have applications in various physiological processes. nih.gov

| Biological Target | Therapeutic Area | Example Derivative Class |

| Nitric Oxide Synthase | Inflammation | 5-Substituted 2-amino-4,6-dichloropyrimidines nih.gov |

| ABL1 Kinase | Chronic Myeloid Leukemia | 2-Amino-4,6-diarylpyrimidines rsc.org |

| EGFR/VEGFR-2 | Cancer | 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile mdpi.com |

| BRD4/PLK1 | Cancer | Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, 6-Arylpteridines mdpi.com |

| A1 Adenosine Receptor | Various | 2-Amino-4,6-diarylpyrimidine-5-carbonitriles nih.gov |

Development of Advanced Computational Models

Computational chemistry and molecular modeling are playing an increasingly important role in drug discovery and development. For 2-amino-4,6-dichloropyrimidine, advanced computational models are being developed and utilized to accelerate the design and optimization of new derivatives with desired biological activities.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to its biological target. rsc.org This method has been successfully applied to understand the interactions of 2-amino-4,6-diarylpyrimidines with ABL1 kinase, helping to explain their inhibitory activity. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions, allowing researchers to assess the stability of the complex over time. rsc.org MD simulations have been used to confirm the stability of enzyme-ligand complexes involving derivatives of 2-amino-4,6-dichloropyrimidine. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable tool for understanding the relationship between the chemical structure of a compound and its biological activity. While not explicitly detailed in the provided context for this specific compound, the development of robust QSAR models will be a crucial future step in guiding the synthesis of more potent and selective derivatives.

In silico screening of virtual compound libraries based on the 2-amino-4,6-dichloropyrimidine scaffold is a powerful approach to identify promising new drug candidates. researchgate.net This allows for the rapid evaluation of a large number of potential compounds before committing to their synthesis and experimental testing. Furthermore, advanced techniques like free energy perturbation (FEP) simulations are being employed to more accurately predict the binding affinities of ligands, aiding in the rational design of novel antagonists for targets like the A1 adenosine receptor. nih.gov

| Computational Method | Application in 2-Amino-4,6-Dichloropyrimidine Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets like kinases. rsc.org |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new derivatives. |

| In Silico Screening | Virtually screening large libraries of derivatives to identify potential hits. researchgate.net |

| Free Energy Perturbation (FEP) Simulations | Accurately predicting binding affinities to guide ligand design. nih.gov |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Future research on the synthesis of 2-amino-4,6-dichloropyrimidine and its derivatives will undoubtedly place a strong emphasis on sustainable and environmentally friendly methods.

The use of solvent-free reaction conditions is a key aspect of green chemistry. mdpi.com The synthesis of 2-aminopyrimidine (B69317) derivatives by fusing 2-amino-4,6-dichloropyrimidine with various amines in the absence of a solvent has been successfully demonstrated. mdpi.com Further development of solvent-free methods for other transformations of this scaffold will be a priority.

Microwave-assisted synthesis, as mentioned earlier, not only accelerates reactions but also often leads to cleaner reactions with fewer byproducts, contributing to a greener process. thermofisher.com The exploration of microwave-assisted synthesis in combination with environmentally benign solvents or solvent-free conditions will be a fruitful area of research.

Furthermore, there is a push to replace hazardous reagents with safer alternatives. For instance, while phosphorus oxychloride is effective for the chlorination of dihydroxypyrimidines, its toxicity and corrosive nature are significant drawbacks. nih.gov Research into alternative, less hazardous chlorinating agents or catalytic chlorination methods will be an important contribution to the sustainable production of 2-amino-4,6-dichloropyrimidine. An improved, solvent-free route to 2-substituted 4,6-dichloropyrimidines has been reported, which is a step in this direction. researchgate.net

| Green Chemistry Approach | Application in 2-Amino-4,6-Dichloropyrimidine Synthesis |

| Solvent-Free Synthesis | Direct fusion with amines to produce derivatives without the need for solvents. mdpi.com |

| Microwave-Assisted Synthesis | Rapid and efficient synthesis with reduced energy consumption and waste. thermofisher.com |

| Development of Green Catalysts | Use of recyclable and environmentally benign catalysts for various transformations. |

| Use of Safer Reagents | Exploring alternatives to hazardous reagents like phosphorus oxychloride. researchgate.net |

Q & A

What are the optimized synthetic routes for 2-amino-4,6-difluoropyrimidine and its derivatives?

The synthesis of this compound derivatives typically involves nucleophilic addition-elimination reactions. For example, condensation of malonic acid diesters with guanidine in sodium ethoxide yields intermediates like 2-amino-4,6-dihydroxypyrimidine, which can be further halogenated. A modified procedure using the Vilsmeier–Haack–Arnold reagent enables efficient conversion to 5-substituted 2-amino-4,6-dichloropyrimidines, achieving high yields (82–99%) . Optimizing reaction parameters (e.g., pH, catalyst type, and reaction time) is critical for scalability and reproducibility .

How can X-ray crystallography and spectroscopic methods elucidate the structural properties of this compound?

X-ray crystallography reveals hydrogen-bonding networks and molecular packing in the crystal lattice, which are crucial for understanding intermolecular interactions and stability . Vibrational modes (e.g., C-F stretching) can be characterized via IR and Raman spectroscopy, while NMR provides insights into electronic environments and substituent effects . These techniques collectively validate structural assignments and guide derivatization strategies.